molecular formula C8H9NO2 B7949122 3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione

3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B7949122
M. Wt: 151.16 g/mol
InChI Key: SPAMRUYRVYMHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • A study by Tan et al. (2014) reported the synthesis of new polysubstituted isoindole-1,3-diones, derived from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione. This work highlights the potential for creating novel derivatives with varied structures and possibly different applications (Tan et al., 2014).

  • In another study, Tan et al. (2016) developed a method for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 3-sulfolene. Their work indicates the versatility of isoindole derivatives in synthetic chemistry (Tan et al., 2016).

  • Nikpour et al. (2006) described a facile synthesis method for 1H-isoindole-1,3(2H)-diones, suggesting a streamlined approach for producing these compounds, which could be beneficial for various research applications (Nikpour et al., 2006).

  • Struga et al. (2007) synthesized new N-aminoimides based on 2-amino-4,7-epoxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)dione, providing insights into the structural diversity and potential applications of isoindole derivatives (Struga et al., 2007).

  • A study by Tan et al. (2018) investigated the optical properties of isoindole-1,3-dione compounds, indicating their potential use in materials science, particularly in areas related to optical technologies (Tan et al., 2018).

  • Hou et al. (2007) explored the formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction, which could be relevant in developing new synthetic methods and understanding the reactivity of isoindole structures (Hou et al., 2007).

properties

IUPAC Name

3a,4,5,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1,3,5-6H,2,4H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAMRUYRVYMHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C=C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
3a,4,5,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione

Citations

For This Compound
23
Citations
E Yetişkin, Ö Gündoğdu, D Mete… - Chemical Biology & …, 2023 - Wiley Online Library
In this study, synthesis of novel isoindole‐1,3‐dione analogues bearig halo, hydroxy, and acetoxy groups at the position 4,5,6 of the bicyclic imide ring was performed to examine their …
Number of citations: 4 onlinelibrary.wiley.com
A Kılıç Süloğlu, G Selmanoglu… - Archiv der …, 2020 - Wiley Online Library
Norcantharimides have an isoindole skeleton structure, and some isoindoline derivatives have positive effects on inflammatory pathologies, including cancers. The present study aims …
Number of citations: 8 onlinelibrary.wiley.com
Ö Gündoğdu - Chemical Papers, 2023 - Springer
2-Hydroxy-5-alkylhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones were synthesized, and their C-2 selective ring-opening products were obtained through nucleophilic additions …
Number of citations: 2 link.springer.com
M Yoshimatsu, M Hibino, M Ishida… - Chemical and …, 2002 - jstage.jst.go.jp
5-(Phenylselenenyl)-and 5-(phenylsulfenyl)-4-ethoxy-1-phenyl-2, 4-pentadien-1-ones (2) and (3) underwent [4+2] cycloaddition with N-methyl and N-phenylmaleimides and successive …
Number of citations: 9 www.jstage.jst.go.jp
B François, L Eberlin, F Berrée… - European Journal of …, 2020 - Wiley Online Library
Boron‐substituted 1,3‐dienes participate in ene reactions to afford new functionalized synthetic intermediates. After evaluating several enophiles as partners, the resulting products …
A Köse - Journal of Heterocyclic Chemistry, 2021 - Wiley Online Library
In this work, seven new norcantharimide derivatives were synthesized by an acidolysis method. The compounds were prepared by acidolyzing trans‐1,4‐diacetate and trans‐1,2‐…
Number of citations: 3 onlinelibrary.wiley.com
Ö Gündoğdu, A Atalay, N Çelebioğlu, B Anıl… - Journal of Molecular …, 2022 - Elsevier
The ring-opening reactions of (1aS,2S,6bR)-5-ethyl-2-hydroxyhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-dione were investigated under very mild and nonchelated conditions. C-2 …
Number of citations: 2 www.sciencedirect.com
HMT Albuquerque, CMM Santos… - European Journal of …, 2017 - Wiley Online Library
The synthesis and reactivity of 2‐[(1E,3E)‐4‐arylbuta‐1,3‐dien‐1‐yl]‐4H‐chromen‐4‐ones as dienes in Diels–Alder (DA) reactions with several electron‐poor and electron‐rich …
WE Noland, MP Huisenga, RJ Herzig… - Journal of …, 2018 - Wiley Online Library
In an extension of our prior work with indoles and pyrroles, the Diels–Alder chemistry of substituted 2‐vinylthiophenes was explored, using N‐phenylmaleimide as the dienophile. The …
Number of citations: 1 onlinelibrary.wiley.com
European Food Safety Authority - EFSA Journal, 2014 - Wiley Online Library
According to Article 12 of Regulation (EC) No 396/2005, the European Food Safety Authority (EFSA) has reviewed the Maximum Residue Levels (MRLs) currently established at …
Number of citations: 8 efsa.onlinelibrary.wiley.com

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